molecular formula C12H13ClN2OS B2797735 N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide CAS No. 403845-98-7

N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide

Cat. No.: B2797735
CAS No.: 403845-98-7
M. Wt: 268.76
InChI Key: JAFVIBSIRVUMFE-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide is a synthetically derived small molecule based on the 1,3-benzothiazole scaffold, a structure recognized for its diverse and potent biological activities . This compound features a chloro-substituted benzothiazole core coupled with a pentanamide chain at the 2-position. Benzothiazole derivatives, particularly 2-aminobenzothiazoles, are a prominent chemotype in scientific research due to their significant pharmacological potential . They have been investigated for a wide spectrum of applications, including antimicrobial, anti-inflammatory, and notably, antiproliferative activities . The specific substitution pattern on the benzothiazole nucleus, such as the chloro group at the 6-position, is a critical structural feature known to influence the compound's electronic properties and its interaction with biological targets, thereby modulating its research efficacy . The primary research value of this compound lies in the exploration of new pharmacologically active agents. Structurally related benzothiazole amides have demonstrated substantial promise in antiproliferative research, showing activity against a range of human cancer cell lines . For instance, a closely related analogue, N-[6-(propylsulfanyl)-1,3-benzothiazol-2-yl]pentanamide, has been identified as a potent agent that blocks the cell cycle in the G2/M phase and promotes apoptosis, or programmed cell death, in vitro . This suggests that the pentanamide class of benzothiazoles may act by interfering with critical cellular division and survival pathways. Furthermore, other 1,3-benzothiazol-2-yl benzamides have been reported to exhibit anticonvulsant activity in initial pharmacological evaluations, indicating the potential for this chemical class in neuroscience research . Researchers value this scaffold for its versatility and the ability to fine-tune its properties through synthetic modification, making it a valuable building block in medicinal chemistry and drug discovery programs . This compound is supplied for research purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with care, adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-2-3-4-11(16)15-12-14-9-6-5-8(13)7-10(9)17-12/h5-7H,2-4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFVIBSIRVUMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC2=C(S1)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide typically involves the reaction of 6-chloro-1,3-benzothiazol-2-amine with pentanoyl chloride in the presence of a suitable base, such as triethylamine, under anhydrous conditions. The reaction is usually carried out in an aprotic solvent like dichloromethane at a temperature range of 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the extent of oxidation.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: Derivatives with different substituents at the chlorine position.

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in organic synthesis processes, facilitating the development of new compounds with potential applications in pharmaceuticals and agrochemicals.

Biology

Research has indicated that this compound possesses antimicrobial and antifungal properties. Studies have explored its efficacy against various pathogens, suggesting its potential use as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi. The compound's biological activities are attributed to its ability to interact with cellular targets involved in microbial growth and survival.

Medicine

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent . Preliminary studies have highlighted its anti-inflammatory and analgesic properties, making it a candidate for drug development aimed at treating conditions such as arthritis and other inflammatory diseases. Its mechanism of action is believed to involve modulation of biochemical pathways associated with inflammation .

Industry

The compound is also utilized in industrial applications, particularly in the production of dyes and pigments . Its chemical stability and reactivity make it suitable for formulating colorants used in various materials including textiles and plastics. Additionally, it has been explored for use in developing agrochemicals that enhance crop protection against pests .

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This highlights its potential as an alternative treatment option in the face of rising antibiotic resistance .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, this compound exhibited dose-dependent reductions in pro-inflammatory cytokines when tested on isolated tissue samples exposed to lipopolysaccharides (LPS). The results indicated that the compound could effectively modulate inflammatory responses, supporting its development as a therapeutic agent for inflammatory disorders .

Mechanism of Action

The mechanism by which N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

A. N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide (Compound 18)

  • Structure : Replaces the pentanamide with a nitro-triazole-acetamide group.
  • Activity: Exhibits anti-trypanosomal activity (melting point: 245–248°C), suggesting the nitro-triazole moiety enhances antiparasitic efficacy .
  • Key Difference : The acetamide linker and nitro-triazole substituent likely improve target binding compared to the pentanamide chain.

B. N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)

  • Structure : Features a trifluoromethyl group at the 6-position and a trimethoxyphenyl-acetamide group.
  • Activity : Potent CK-1δ inhibitor (pIC50 = 7.8; GlideXP score: -3.78 kcal/mol). The trifluoromethyl group enhances metabolic stability, while trimethoxyphenyl improves hydrophobic interactions .
  • Key Difference : The trifluoromethyl group may confer greater CNS permeability than the chloro substituent.

C. Trifluoro-Substituted N-(6-Chloro-1,3-benzothiazol-2-yl)benzamides

  • Structure : Positional isomers with trifluoromethyl or chloro groups on the benzamide ring.
  • Activity : Certain isomers show enhanced antifungal activity, highlighting the importance of substituent positioning on bioactivity .
Variations in the Amide Side Chain

A. N-(4-Methoxyphenyl)pentanamide

  • Structure : Replaces the benzothiazole core with a methoxyphenyl group.
  • Activity : Anthelmintic activity comparable to albendazole but with reduced toxicity. The methoxyphenyl group simplifies the structure while maintaining efficacy .
  • Key Difference : The absence of the benzothiazole ring reduces target specificity but improves safety profiles.

B. N4-Valeroylsulfathiazole (23)

  • Structure : Combines a sulfathiazole moiety with a pentanamide chain.
  • Activity : Antitubercular agent (mp: 220–221°C), demonstrating that sulfonamide-pentanamide hybrids broaden therapeutic applications .
Ethoxy-Substituted Analogues

A. N-(6-Ethoxy-1,3-benzothiazol-2-yl)-2-(4-chlorophenyl)acetamide

  • Structure : Ethoxy group at the 6-position and a chlorophenyl-acetamide side chain.

Structural and Pharmacokinetic Analysis

Table 1: Comparative Data for Key Compounds
Compound Molecular Weight Key Substituents Activity/Application Melting Point (°C) Source
N-(6-Chloro-1,3-benzothiazol-2-yl)pentanamide Not Reported 6-Cl, pentanamide Undisclosed Not Reported
BTA 424.3 6-CF3, trimethoxyphenyl-acetamide CK-1δ inhibition (pIC50 7.8) Not Reported
Compound 18 339.01 6-Cl, nitro-triazole-acetamide Anti-trypanosomal 245–248
N-(4-Methoxyphenyl)pentanamide 207.3 Methoxyphenyl, pentanamide Anthelmintic Not Reported
Key Observations:

Substituent Effects :

  • Chloro vs. trifluoromethyl at the 6-position: Trifluoromethyl enhances metabolic stability and target affinity .
  • Pentanamide vs. acetamide: Longer chains (e.g., pentanamide) may improve lipophilicity but reduce binding specificity .

Pharmacokinetics :

  • N-(4-Methoxyphenyl)pentanamide exhibits excellent drug-likeness in silico (SwissADME), with adherence to Lipinski’s rules . Similar studies are lacking for the target compound, but its benzothiazole core may reduce solubility.

Toxicity :

  • Simplified derivatives (e.g., N-(4-methoxyphenyl)pentanamide) show lower toxicity than parent drugs like albendazole , suggesting that benzothiazole derivatives may require structural optimization for safety.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)pentanamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields based on recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety with a pentanamide side chain. The presence of the chlorine atom in the benzothiazole ring is crucial as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for use as antimicrobial agents.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, similar to other benzothiazole derivatives .
  • Analgesic Effects : Investigations into its analgesic properties suggest a potential role in pain management.

Biological Activity Overview

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory markers
AnalgesicInteraction with pain pathways

Case Studies and Research Findings

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed an IC50 value indicating effective inhibition at low concentrations.
  • Anti-inflammatory Effects : In a study evaluating the compound's effects on inflammatory markers in human fibroblast cells, results showed a significant reduction in pro-inflammatory cytokines when treated with this compound. This suggests its potential utility in treating inflammatory conditions .
  • Analgesic Potential : The compound was tested in animal models for pain relief efficacy. Results indicated a notable decrease in pain response compared to control groups, supporting its analgesic properties.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other benzothiazole derivatives. Below is a comparison highlighting unique features:

Compound Name Structure Unique Features
N-(4-fluoro-1,3-benzothiazol-2-yl)pentanamideStructureFluorine enhances biological activity
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamideStructureDifferent functional groups influence reactivity

Q & A

Q. Q. How can researchers mitigate degradation of This compound during storage?

  • Methodology :
  • Stability Studies : Accelerated testing (40°C/75% RH for 6 months) with HPLC monitoring .
  • Packaging : Store in amber vials under argon at –20°C to prevent photolysis and oxidation .

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